molecular formula C17H20N2O2 B4396551 4-Oxido-2-phenyl-3-propan-2-yl-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide

4-Oxido-2-phenyl-3-propan-2-yl-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide

Cat. No.: B4396551
M. Wt: 284.35 g/mol
InChI Key: ASYWSCXGDSBTDI-UHFFFAOYSA-N
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Description

4-Oxido-2-phenyl-3-propan-2-yl-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological properties, including antifungal, antibacterial, antiviral, and antimicrobial activities . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxido-2-phenyl-3-propan-2-yl-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide typically involves the condensation of an aromatic amine with a diketone. One common method is the reaction of 2-phenyl-1,2-diamine with 2-isopropyl-1,3-diketone under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Oxido-2-phenyl-3-propan-2-yl-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in pharmaceutical and industrial applications .

Scientific Research Applications

4-Oxido-2-phenyl-3-propan-2-yl-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxido-2-phenyl-3-propan-2-yl-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its antimicrobial and antiviral effects. For example, it may inhibit the activity of bacterial enzymes, thereby preventing the growth and proliferation of bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxido-2-phenyl-3-propan-2-yl-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and phenyl groups contribute to its enhanced stability and activity compared to other quinoxaline derivatives .

Properties

IUPAC Name

4-oxido-2-phenyl-3-propan-2-yl-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12(2)16-17(13-8-4-3-5-9-13)19(21)15-11-7-6-10-14(15)18(16)20/h3-5,8-9,12H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYWSCXGDSBTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C([N+](=O)C2=C(N1[O-])CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxido-2-phenyl-3-propan-2-yl-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide
Reactant of Route 2
4-Oxido-2-phenyl-3-propan-2-yl-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide
Reactant of Route 3
4-Oxido-2-phenyl-3-propan-2-yl-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide
Reactant of Route 4
4-Oxido-2-phenyl-3-propan-2-yl-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide
Reactant of Route 5
4-Oxido-2-phenyl-3-propan-2-yl-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide
Reactant of Route 6
4-Oxido-2-phenyl-3-propan-2-yl-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide

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